

# AZD2098 as a Tool Compound for CCR4 Validation: A Comparative Guide

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Compound of Interest		
Compound Name:	AZD2098	
Cat. No.:	B1666207	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AZD2098** with other C-C Motif Chemokine Receptor 4 (CCR4) antagonists, offering a valuable resource for researchers validating CCR4 as a therapeutic target. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool compound for specific research needs.

### **Introduction to CCR4 and its Antagonists**

C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs). Its involvement in inflammatory diseases and cancer has made it an attractive target for drug discovery. CCR4 antagonists are molecules that inhibit the signaling cascade initiated by the binding of its natural ligands, CCL17 (TARC) and CCL22 (MDC). These antagonists are broadly classified into two categories based on their binding sites: Class I antagonists bind to an extracellular portion of the receptor, while Class II antagonists bind to an intracellular pocket.

**AZD2098** is a potent and selective Class II CCR4 antagonist. This guide will compare **AZD2098** with other notable CCR4 antagonists, including the Class I antagonist C021, and others such as FLX475, GSK2239633, and K777, to provide a comprehensive overview of their respective profiles.



## **Comparative Performance Data**

The following tables summarize the quantitative data for **AZD2098** and its comparators across various in vitro assays.

Table 1: CCR4 Binding Affinity and Potency

Compound	Class	Target Species	Assay Type	pIC50 / IC50	Reference
AZD2098	II	Human	Radioligand Binding	pIC50 = 7.8	
Rat	Radioligand Binding	pIC50 = 8.0			•
C021	I	Human	[35S]GTPyS Binding	IC50 = 18 nM	
K777	Not Specified	Human	CCL17 Binding	IC50 = 57 nM	
GSK2239633 A	II	Human	[125I]-TARC Binding	pIC50 = 7.96	•

Table 2: Functional Inhibition of Chemotaxis

Compound	Cell Line	Chemoattracta nt	IC50	Reference
AZD2098	Th2 cells	CCL17/CCL22	pIC50 = 6.3	_
C021	Human T cells	Not Specified	140 nM	
Mouse T cells	Not Specified	39 nM		
K777	Hut78 cells	CCL17	8.9 nM	

Table 3: Effects on Cell Proliferation

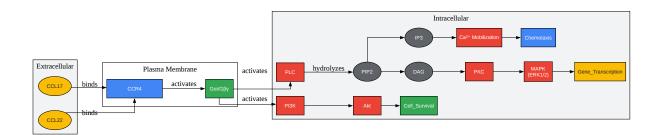


Compound	Cell Line	Assay Type	Effect	IC50	Reference
AZD2098	MJ and HuT 78	MTS Assay	No inhibition	-	
C021	MJ and HuT 78	MTS Assay	Inhibition	Not Specified	

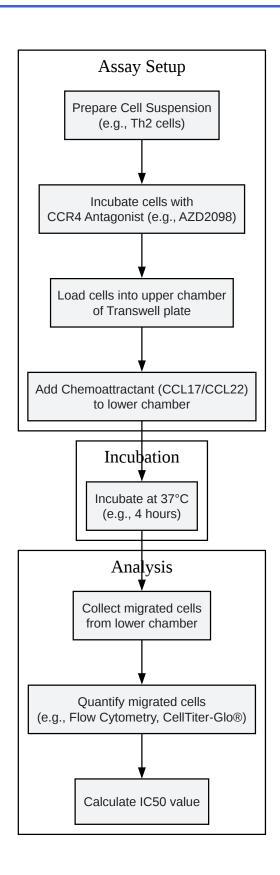
# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.









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